![molecular formula C₂₅H₂₉N₅O₁₀ B1144639 Prazosin N-beta-D-Glucuronide CAS No. 944943-73-1](/img/structure/B1144639.png)
Prazosin N-beta-D-Glucuronide
描述
Prazosin N-beta-D-Glucuronide is a glucuronide conjugate of prazosin, a medication primarily used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder-related nightmares. The glucuronide conjugate is formed through the process of glucuronidation, which enhances the solubility and excretion of prazosin.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Prazosin N-beta-D-Glucuronide typically involves the enzymatic conjugation of prazosin with glucuronic acid. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes. The reaction conditions generally include an aqueous medium, a suitable buffer to maintain pH, and the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions: Prazosin N-beta-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound, prazosin.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzymes in an aqueous buffer.
Oxidation and Reduction: These reactions are less common for glucuronides but can occur under specific conditions.
Major Products: The major product of hydrolysis is prazosin. Other minor products may include various metabolites formed through further enzymatic reactions.
科学研究应用
Pharmacological Properties
Mechanism of Action
Prazosin works by selectively blocking alpha-1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure. The glucuronidation process enhances the solubility and excretion of prazosin, potentially influencing its pharmacokinetic profile. Prazosin N-beta-D-Glucuronide is formed through hepatic metabolism and may exhibit different pharmacological effects compared to its parent compound.
Pharmacokinetics
The pharmacokinetic properties of this compound are significant in understanding its therapeutic efficacy. Studies indicate that the glucuronide conjugate has altered absorption and distribution characteristics, which can affect the overall bioavailability of prazosin in systemic circulation.
Case Studies and Research Findings
Several studies have investigated the clinical implications of this compound:
-
Drug Interaction Studies
Research has shown that this compound may interact with other medications metabolized by the same pathways. For instance, studies on drug-drug interactions involving cytochrome P450 enzymes suggest that prazosin's efficacy can be affected by concurrent medications that influence hepatic metabolism . -
Patient Population Variability
Variability in patient responses to prazosin therapy has been noted, particularly among different ethnic groups or those with varying liver function. Understanding the role of glucuronidation in these differences may help tailor more effective treatment regimens . -
Adverse Effects and Tolerability
Clinical observations have indicated that while prazosin is generally well-tolerated, some patients experience side effects such as dizziness or hypotension. The glucuronide metabolite may play a role in mitigating these adverse effects through altered pharmacodynamics .
Data Tables
Application | Mechanism | Clinical Findings |
---|---|---|
Hypertension Management | Alpha-1 receptor blockade | Effective reduction in blood pressure |
Benign Prostatic Hyperplasia | Smooth muscle relaxation | Improved urinary flow and reduced symptoms |
Drug Interaction Studies | Cytochrome P450 modulation | Potential for altered drug efficacy |
Patient Population Variability | Genetic polymorphisms | Variability in response among different groups |
作用机制
The mechanism of action of Prazosin N-beta-D-Glucuronide involves its conversion back to prazosin through hydrolysis. Prazosin then exerts its effects by blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. The glucuronide conjugate itself does not have significant pharmacological activity but facilitates the excretion of prazosin.
相似化合物的比较
PhIP-N2-beta-D-Glucuronide: A glucuronide conjugate of a heterocyclic amine, involved in detoxification.
Morphine-6-glucuronide: An active metabolite of morphine with significant pharmacological effects.
Acyl Glucuronides: Conjugates of carboxylic acids, often studied for their reactivity and potential toxicity.
Uniqueness: Prazosin N-beta-D-Glucuronide is unique due to its specific role in the metabolism and excretion of prazosin. Unlike some glucuronides that retain pharmacological activity, this compound primarily serves as a detoxification and excretion pathway.
生物活性
Prazosin N-beta-D-glucuronide is a metabolite of prazosin, an alpha-1 adrenergic antagonist primarily used for treating hypertension and symptoms of benign prostatic hyperplasia (BPH). Understanding the biological activity of this compound is crucial, as it can influence the pharmacological effects of prazosin and its therapeutic applications. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of this compound.
1. Metabolism and Formation
Prazosin undergoes extensive metabolism in the liver, resulting in several metabolites, including this compound. The metabolic pathways involve:
- Demethylation : The primary route where prazosin is converted to 0-demethyl prazosin.
- Hydrolysis : Breakdown of the amide linkage.
- Glucuronidation : Formation of glucuronides, which includes the N-beta-D-glucuronide form .
In vitro studies using liver microsomes from rats, dogs, and humans have demonstrated that prazosin readily undergoes glucuronidation in the presence of UDP-glucuronic acid, leading to the formation of this metabolite .
2. Pharmacological Activity
The pharmacological activity of this compound is less well-characterized than that of its parent compound. However, certain studies indicate that glucuronidation may affect the bioavailability and efficacy of prazosin:
- Alpha-1 Adrenergic Receptor Antagonism : Like prazosin, its glucuronide metabolite may retain some affinity for alpha-1 adrenergic receptors; however, it is generally considered to have reduced pharmacological activity compared to prazosin itself .
- Transport Mechanisms : Prazosin has been shown to interact with P-glycoprotein (P-gp) transporters. The glucuronide metabolite's interaction with these transporters may influence its absorption and distribution within the body .
3. Case Studies and Clinical Implications
Research has highlighted several clinical implications related to the metabolism of prazosin into its glucuronide form:
- Efficacy in Hypertension : In patients treated with prazosin, the presence of its glucuronide metabolite may contribute to sustained antihypertensive effects due to prolonged receptor blockade .
- Adverse Effects : While prazosin is generally well-tolerated, its metabolites can influence side effects. For example, variations in glucuronidation rates among individuals may lead to differences in drug response and side effect profiles .
4. Comparative Data on Metabolism
The following table summarizes key metabolic pathways and pharmacokinetic properties associated with prazosin and its glucuronide metabolite:
Parameter | Prazosin | This compound |
---|---|---|
Primary Metabolism Route | Demethylation | Glucuronidation |
Half-Life | 2-3 hours | Not extensively studied |
Bioavailability | Moderate | Likely reduced |
Affinity for Alpha-1 Receptors | High | Reduced |
Excretion Route | Bile and feces | Primarily via urine |
5. Future Research Directions
Further research is needed to fully elucidate the biological activity of this compound. Key areas for exploration include:
- In vivo Studies : Investigating the pharmacodynamics and pharmacokinetics of this metabolite in human subjects.
- Clinical Trials : Evaluating how variations in glucuronidation affect treatment outcomes in hypertensive patients.
- Mechanistic Studies : Understanding how this metabolite interacts with various transport proteins and receptors at a molecular level.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O10/c1-37-15-10-12-13(11-16(15)38-2)26-25(30-7-5-29(6-8-30)23(34)14-4-3-9-39-14)28-21(12)27-22-19(33)17(31)18(32)20(40-22)24(35)36/h3-4,9-11,17-20,22,31-33H,5-8H2,1-2H3,(H,35,36)(H,26,27,28)/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPKJQIIXNQGAA-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC5C(C(C(C(O5)C(=O)O)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944943-73-1 | |
Record name | Prazosin N-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944943731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRAZOSIN N-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DUS6A8SSC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。